molecular formula C21H28N4O4 B10962887 N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

N,N-dicyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide

Cat. No.: B10962887
M. Wt: 400.5 g/mol
InChI Key: GCRJFVLLOXJSDV-UHFFFAOYSA-N
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Description

N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a furan ring substituted with a nitro-pyrazole moiety and dicyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitro-pyrazole moiety and the dicyclohexyl groups. Common reagents used in these reactions include furan derivatives, nitro-pyrazole, and dicyclohexylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and confirming the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can lead to the formation of various substituted furan and pyrazole compounds.

Scientific Research Applications

N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The nitro-pyrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dicyclohexyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N,N-DICYCLOHEXYL-5-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with an amino group instead of a nitro group.

    N,N-DICYCLOHEXYL-5-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N,N-DICYCLOHEXYL-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to the presence of the nitro-pyrazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

N,N-dicyclohexyl-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H28N4O4/c26-21(24(16-7-3-1-4-8-16)17-9-5-2-6-10-17)20-12-11-19(29-20)15-23-14-18(13-22-23)25(27)28/h11-14,16-17H,1-10,15H2

InChI Key

GCRJFVLLOXJSDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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